molecular formula C6H10N4 B13884779 (6-Ethylpyridazin-3-yl)hydrazine

(6-Ethylpyridazin-3-yl)hydrazine

Cat. No.: B13884779
M. Wt: 138.17 g/mol
InChI Key: MPQCUWYIZVKFDN-UHFFFAOYSA-N
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Description

(6-Ethylpyridazin-3-yl)hydrazine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethylpyridazin-3-yl)hydrazine typically involves the reaction of 6-ethylpyridazine with hydrazine hydrate. One common method is the cyclization of a diaminopyridazine with nitrite . Another approach involves the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(6-Ethylpyridazin-3-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyridazinone derivatives.

    Reduction: Reduction reactions can modify the hydrazine moiety.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the ethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, reduced hydrazine compounds, and substituted pyridazines .

Scientific Research Applications

(6-Ethylpyridazin-3-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Ethylpyridazin-3-yl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(6-ethylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-2-5-3-4-6(8-7)10-9-5/h3-4H,2,7H2,1H3,(H,8,10)

InChI Key

MPQCUWYIZVKFDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C=C1)NN

Origin of Product

United States

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